An In-Depth Technical Guide to (S)-Mycophenolic Acid Lactone: Structure, Properties, and Scientific Context
An In-Depth Technical Guide to (S)-Mycophenolic Acid Lactone: Structure, Properties, and Scientific Context
Introduction: Unveiling a Key Stereoisomer in Mycophenolic Acid Chemistry
Mycophenolic acid (MPA), a cornerstone of immunosuppressive therapy, exists in a chemical landscape populated by various related structures, including its lactone form.[1][2] This guide focuses specifically on the (S)-enantiomer of Mycophenolic acid lactone, a molecule of significant interest within the fields of pharmaceutical chemistry and drug development. While often identified as an impurity in the synthesis of Mycophenolate Mofetil (a prodrug of MPA), the unique stereochemistry of (S)-Mycophenolic acid lactone warrants a detailed examination of its chemical structure, properties, and potential biological relevance.[3] This document serves as a technical resource for researchers and scientists, providing a comprehensive overview of the current understanding of this specific chiral compound and offering insights into its scientific context.
Chemical Structure and Physicochemical Properties
(S)-Mycophenolic acid lactone is a derivative of mycophenolic acid characterized by an intramolecular ester linkage, forming a lactone ring. The "(S)" designation refers to the stereochemical configuration at the chiral center within the lactone ring.
Molecular Structure
The chemical structure of (S)-Mycophenolic acid lactone is depicted below:
Caption: Chemical structure of (S)-Mycophenolic acid lactone.
Physicochemical Properties
A summary of the key physicochemical properties of Mycophenolic acid lactone is provided in the table below. It is important to note that much of the publicly available data does not distinguish between the enantiomers, and therefore, these properties may represent the racemic mixture.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₀O₆ | [3][4] |
| Molecular Weight | 320.34 g/mol | [3][4] |
| CAS Number | 79081-87-1 ((S)-enantiomer) | [3] |
| Appearance | White to off-white solid | [3] |
| Solubility | Slightly soluble in DMSO and Methanol | [3] |
| Boiling Point (Predicted) | 611.8 ± 55.0 °C at 760 mmHg | [3] |
| Density (Predicted) | 1.290 ± 0.06 g/cm³ | [3] |
Biological Activity and Mechanism of Action: An Extrapolation from the Parent Compound
The biological activity of (S)-Mycophenolic acid lactone has not been extensively characterized in the scientific literature. However, as a Senior Application Scientist, it is reasonable to hypothesize its potential activity based on its structural relationship to Mycophenolic Acid (MPA), a well-established immunosuppressant.
The Established Mechanism of Mycophenolic Acid (MPA)
MPA exerts its immunosuppressive effects through the potent, reversible, and non-competitive inhibition of inosine-5'-monophosphate dehydrogenase (IMPDH).[1][2] This enzyme is critical for the de novo synthesis of guanine nucleotides, which are essential for the proliferation of T and B lymphocytes. By depleting the intracellular pool of guanosine triphosphate (GTP), MPA selectively halts the proliferation of these immune cells, thereby suppressing the immune response.[3][5]
Caption: Hypothesized mechanism of action of (S)-Mycophenolic acid lactone.
Postulated Activity of (S)-Mycophenolic Acid Lactone
Given its structural similarity to MPA, it is plausible that (S)-Mycophenolic acid lactone may act as a prodrug of MPA, undergoing hydrolysis in vivo to release the active acid form. The lactone itself is unlikely to be the active inhibitor of IMPDH, as the free carboxylic acid moiety of MPA is crucial for its binding to the enzyme. However, the rate and extent of this potential conversion, and therefore the immunosuppressive potency of the lactone, remain to be experimentally determined.
Synthesis and Stereochemical Control
The synthesis of enantiomerically pure (S)-Mycophenolic acid lactone presents a significant chemical challenge. While numerous total syntheses of mycophenolic acid have been reported, specific methodologies for the enantioselective synthesis of the (S)-lactone are not well-documented in publicly available literature.[6][7]
General Synthetic Strategies for Mycophenolic Acid
The synthesis of the core structure of mycophenolic acid typically involves the construction of the substituted phthalide ring system followed by the elaboration of the hexenoic acid side chain. Key synthetic steps often include:
-
Formation of the Phthalide Core: This can be achieved through various methods, including Diels-Alder reactions, Claisen rearrangements, and metal-catalyzed cross-coupling reactions.[6]
-
Introduction of the Side Chain: The hexenoic acid side chain is typically introduced via olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reactions, or through allylation followed by oxidation and further functional group manipulations.[7]
Approaches to Enantioselective Synthesis
Achieving the desired (S)-stereochemistry at the lactone chiral center would necessitate the use of stereoselective synthetic methods. Potential strategies include:
-
Chiral Auxiliary-Mediated Synthesis: Employing a chiral auxiliary to direct the stereochemical outcome of a key bond-forming reaction.
-
Asymmetric Catalysis: Utilizing a chiral catalyst to enantioselectively form the chiral center.
-
Chiral Resolution: Synthesizing the racemic lactone and then separating the enantiomers using techniques such as chiral chromatography.
Experimental Protocol: Chiral Separation of Mycophenolic Acid Lactone Enantiomers (General Approach)
Objective: To separate the (R) and (S) enantiomers of Mycophenolic acid lactone using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).
Materials:
-
Racemic Mycophenolic acid lactone standard
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)
-
Chiral HPLC column (e.g., polysaccharide-based CSP such as Chiralpak® or Chiralcel®)
-
HPLC system with UV detector
Methodology:
-
Standard Preparation: Prepare a stock solution of racemic Mycophenolic acid lactone in a suitable solvent (e.g., isopropanol) at a concentration of 1 mg/mL.
-
Mobile Phase Preparation: Prepare a series of mobile phases with varying ratios of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol).
-
Chromatographic Conditions:
-
Column: Chiral Stationary Phase (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio should be determined experimentally.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the racemic standard and monitor the chromatogram for the separation of two peaks corresponding to the enantiomers.
-
Optimization: Adjust the mobile phase composition and flow rate to achieve baseline separation of the enantiomers with optimal resolution.
Caption: Workflow for chiral HPLC separation of lactone enantiomers.
Analytical Characterization
The definitive identification and characterization of (S)-Mycophenolic acid lactone rely on a combination of spectroscopic and spectrometric techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for elucidating the molecular structure. While specific data for the (S)-enantiomer is scarce, the expected proton and carbon chemical shifts can be inferred from the known spectra of Mycophenolic Acid and related derivatives.[8] Key expected signals would include those for the aromatic protons, the methoxy and methyl groups, and the protons of the lactone and side-chain moieties.
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight and for structural elucidation through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. Tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragmentation patterns, likely involving the loss of small neutral molecules from the parent ion.[9][10][11]
X-ray Crystallography
Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure and absolute stereochemistry of a chiral molecule. While a crystal structure for mycophenolic acid has been reported, to date, a published crystal structure for (S)-Mycophenolic acid lactone is not available.[12] Obtaining such a structure would be a significant contribution to the field.
Conclusion and Future Perspectives
(S)-Mycophenolic acid lactone remains a molecule of interest primarily due to its status as a stereoisomeric impurity in the production of a major immunosuppressive drug. While its chemical structure and basic properties are known, a significant gap exists in the scientific literature regarding its specific biological activity, enantioselective synthesis, and detailed analytical characterization.
As a Senior Application Scientist, it is imperative to underscore the importance of further research in these areas. Key future investigations should include:
-
Enantioselective Synthesis: The development of a robust and efficient enantioselective synthesis of (S)-Mycophenolic acid lactone is crucial for obtaining sufficient quantities of the pure enantiomer for further studies.
-
Biological Evaluation: A thorough investigation of its biological activity is warranted. This should include in vitro assays to determine its ability to inhibit IMPDH and its cytotoxic profile against various cell lines.
-
Pharmacokinetic Studies: If the lactone is found to have significant biological activity, pharmacokinetic studies would be necessary to understand its absorption, distribution, metabolism, and excretion (ADME) properties, particularly its conversion to MPA in vivo.
By addressing these knowledge gaps, the scientific community can gain a more complete understanding of the role and potential impact of (S)-Mycophenolic acid lactone in both pharmaceutical manufacturing and clinical settings.
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Drugs.com. (2023). Mycophenolate Mofetil vs Mycophenolic Acid Comparison. Retrieved from [Link]
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Wikipedia. (2024). Mycophenolic acid. Retrieved from [Link]
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- Zochowska, D., et al. (2010). Mycophenolic acid inhibits IL-2-dependent T cell proliferation, but not IL-2-dependent survival and sensitization to apoptosis. Journal of immunology, 185(5), 2747-2755.
- Zwerner, A. R., & Dundon, T. A. (2006). A review of the literature on the Rediscovery of mycophenolic acid: a review of its mechanism, side effects, and potential uses.
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U.S. Food and Drug Administration. (2010). Mycophenolic Acid Tablets: Package Insert / Prescribing Info. Retrieved from [Link]
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Figure 1: Chemical Structure of (S)-Mycophenolic acid lactone
